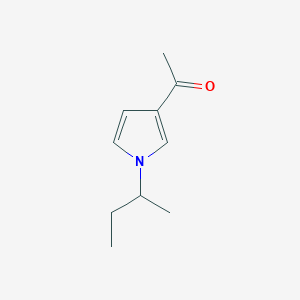
1-(1-Methylpropyl)-3-acetyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylpropyl)-3-acetyl-1H-pyrrole is a chemical compound that belongs to the pyrrole family. This compound has gained significant attention in scientific research due to its potential biological and medicinal properties. The purpose of
Wirkmechanismus
The mechanism of action of 1-(1-Methylpropyl)-3-acetyl-1H-pyrrole is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
1-(1-Methylpropyl)-3-acetyl-1H-pyrrole has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. The compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Methylpropyl)-3-acetyl-1H-pyrrole in lab experiments is that it has shown promising results in various studies. Additionally, the compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(1-Methylpropyl)-3-acetyl-1H-pyrrole. One direction is to further investigate the compound's mechanism of action and how it modulates various signaling pathways in the body. Another direction is to study the compound's potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans.
Synthesemethoden
The synthesis of 1-(1-Methylpropyl)-3-acetyl-1H-pyrrole can be achieved through several methods, including the reaction of 1-methyl-1-propenylpyrrole with acetic anhydride or acetyl chloride, or the reaction of 1-methyl-1-propenylpyrrole with acetic acid and acetic anhydride. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylpropyl)-3-acetyl-1H-pyrrole has been studied for its potential biological and medicinal properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
133611-45-7 |
|---|---|
Produktname |
1-(1-Methylpropyl)-3-acetyl-1H-pyrrole |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-(1-butan-2-ylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-4-8(2)11-6-5-10(7-11)9(3)12/h5-8H,4H2,1-3H3 |
InChI-Schlüssel |
CMXFNQUJJUTGQF-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=CC(=C1)C(=O)C |
Kanonische SMILES |
CCC(C)N1C=CC(=C1)C(=O)C |
Synonyme |
Ethanone, 1-[1-(1-methylpropyl)-1H-pyrrol-3-yl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



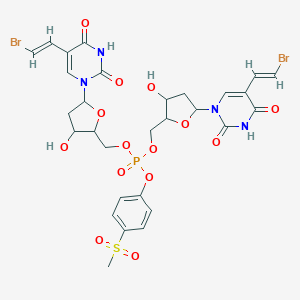
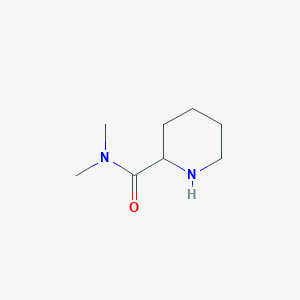
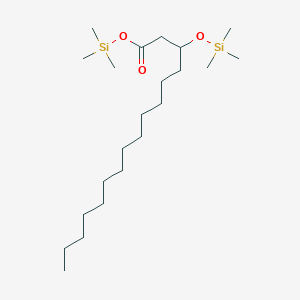
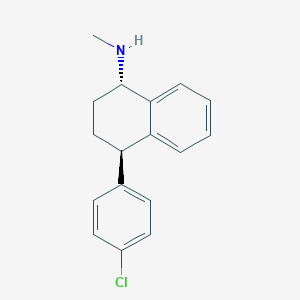
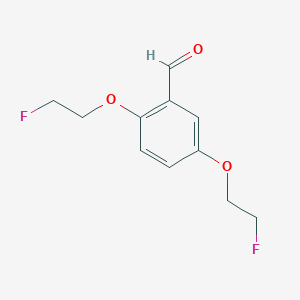
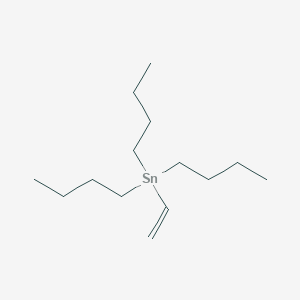
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)
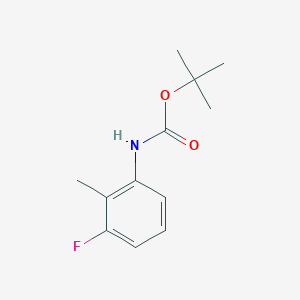
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
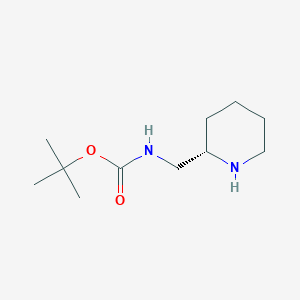
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)
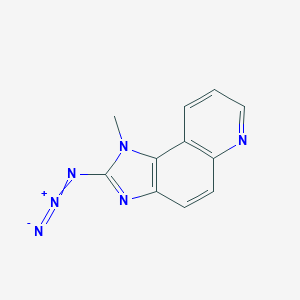
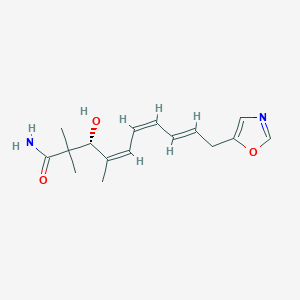
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethenyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143887.png)